molecular formula C30H40ClNO4 B1682829 Vapiprost Hydrochloride CAS No. 87248-13-3

Vapiprost Hydrochloride

Cat. No.: B1682829
CAS No.: 87248-13-3
M. Wt: 514.1 g/mol
InChI Key: ZYOBZRTZRQKKNC-UGNABIHOSA-N
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Description

Platelet Inhibition

  • In Vitro Studies : Vapiprost inhibited U-46619-induced platelet aggregation in human whole blood (IC₅₀ = 2.1 × 10⁻⁸ M). It also suppressed ATP release and collagen-induced aggregation, confirming its anti-thrombotic potential.
  • Ex Vivo Models : Intravenous administration in dogs reduced renal vascular resistance by 120.8% during U-46619 challenge, highlighting tissue-specific efficacy.

Vascular Effects

  • Smooth Muscle Antagonism : In human detrusor muscle, Vapiprost antagonized U-46619-induced contractions (pK_B = 8.27) without affecting prostaglandin E₂ responses.
  • Endothelial Interaction : The compound preserved endothelial nitric oxide synthase (eNOS) activity in rat aortic rings, underscoring its vascular-protective profile.

Preclinical Thrombosis Models

  • Hamster Femoral Artery : Vapiprost (3 mg/kg) prolonged time to arterial occlusion by 58%, outperforming aspirin in reducing cyclic flow fluctuations.
  • Middle Cerebral Artery (Rat) : It slowed thrombotic occlusion by 40%, implicating TXA₂ in cerebrovascular thrombosis.

Table 1. Comparative Antiplatelet Efficacy

Parameter Vapiprost Aspirin GR144053
IC₅₀ (Collagen-Induced Aggregation) 2.1 × 10⁻⁸ M 1.0 × 10⁻⁴ M 1.0 × 10⁻⁹ M
Thrombus Occlusion Delay 58% 32% 72%
Receptor Specificity TXA₂ COX-1 GPIIb/IIIa

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOBZRTZRQKKNC-UGNABIHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045689
Record name Vapiprost hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87248-13-3
Record name Vapiprost hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapiprost hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPIPROST HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Injectable Preparations

Injectable formulations of this compound require sterile manufacturing conditions and excipients that prevent aggregation or hydrolysis. A representative method involves dissolving this compound in water for injection, followed by the addition of hydroxypropyl-β-cyclodextrin to enhance solubility. Mannitol is incorporated as a tonicity adjuster, and the solution is titrated to pH 6 using sodium hydroxide to optimize stability. Phosphate buffer systems are then added to maintain pH during storage.

Table 1: Composition of this compound Injectable Solution

Component Quantity Function
This compound 2.5 mg (base) Active ingredient
Hydroxypropyl-β-cyclodextrin 250 mg Solubilizing agent
Mannitol 50 mg Tonicity adjuster
Sodium phosphate buffer q.s. to 5 mL pH stabilization

The solution is filtered through a 0.22 μm membrane and aseptically filled into glass vials, which are sealed with rubber stoppers and autoclaved at 121°C for 15 minutes. This method ensures sterility and minimizes particulate formation.

Tablet Formulations

Oral dosage forms of this compound employ direct compression or wet granulation to ensure uniform drug distribution and mechanical strength. In direct compression, this compound is sieved through a 250 μm mesh and blended with lactose, starch, and pre-gelatinized starch. Magnesium stearate is added as a lubricant before compression using 10.0 mm punches.

Table 2: Direct Compression Formula for 10 mg Tablets

Excipient Quantity per Tablet Function
This compound 10 mg Active ingredient
Lactose monohydrate 150 mg Diluent
Microcrystalline cellulose 75 mg Binder
Magnesium stearate 3 mg Lubricant

For wet granulation, the active ingredient is mixed with lactose and starch, moistened with purified water, and granulated. The granules are dried, screened, and blended with magnesium stearate before compression. This method improves flowability for high-dose formulations.

Analytical Characterization

Quality control of this compound formulations involves rigorous testing for purity, pH, and residual solvents. High-performance liquid chromatography (HPLC) assays confirm a purity of ≥99.9%, with no detectable impurities from degradation pathways. Residual paraformaldehyde, a potential byproduct, is monitored using gas chromatography and maintained below 10 ppm.

Stability studies under accelerated conditions (40°C, 75% relative humidity) demonstrate no significant changes in potency or pH over six months, validating the efficacy of cyclodextrin-based stabilization.

Comparative Analysis of Preparation Techniques

Direct compression offers operational simplicity but is limited to low-dose formulations due to powder flow constraints. Wet granulation, though labor-intensive, enables precise control over particle size and content uniformity for high-dose tablets. Injectable preparations prioritize sterility and solubility, with cyclodextrins playing a critical role in preventing crystallization upon cooling.

Chemical Reactions Analysis

Types of Reactions

Vapiprost hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    1,3-Dibromo-5,5-dimethylhydantoin: Used for bromination.

    Piperidine: Used in the reaction to form hydroxynorbornanone.

    Diisobutylaluminum hydride: Used for partial reduction.

    Methoxymethylene-phosphorane: Used for homologation.

    Pyridine-sulfur trioxide complex: Used for oxidation.

Major Products

The major products formed from these reactions include various intermediates leading to the final product, this compound .

Scientific Research Applications

Inflammatory Bowel Diseases

One of the prominent applications of Vapiprost is in the treatment of inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis. Research indicates that Vapiprost can inhibit dextran sulfate-induced colitis in animal models, demonstrating its potential to reduce inflammation and structural damage in the colon .

Case Study: Dextran Sulfate-Induced Colitis

  • Objective : Evaluate the anti-inflammatory effects of Vapiprost.
  • Method : Mice were administered dextran sulfate to induce colitis, followed by treatment with Vapiprost.
  • Results : Histological analysis showed significantly reduced inflammation in treated mice compared to controls .

Diabetic Retinopathy

Vapiprost has also been investigated for its effects on diabetic retinopathy. In studies involving diabetic mice, acute administration of Vapiprost resulted in significant arteriolar vasodilation, particularly in smaller vessels .

Table 1: Effects of Vapiprost on Retinal Vessel Diameters

GroupBaseline Diameter (μm)Diameter Post-Treatment (μm)Change (%)
Diabetic (0.1 mg/kg)55.9 ± 1.3No significant change0
Diabetic (1 mg/kg)55.9 ± 1.358.3 ± 1.1+4.3
Control59.1 ± 1.159.2 ± 1.1+0.2

This study highlights the potential of Vapiprost in mitigating retinal vasoconstriction associated with diabetes, suggesting its role as a therapeutic agent for preventing diabetic complications .

Thrombotic Events and Vascular Diseases

Given its action as a thromboxane receptor blocker, Vapiprost is being explored for treating thrombotic events and occlusive vascular diseases. Its ability to inhibit platelet aggregation may provide a novel approach to managing conditions such as myocardial infarctions and strokes.

Case Study: Thrombotic Model

  • Objective : Assess the efficacy of Vapiprost in preventing thrombosis.
  • Method : Animal models were subjected to thrombotic challenges post-Vapiprost administration.
  • Results : Significant reduction in thrombus formation was observed, indicating its potential as an anti-thrombotic agent .

Summary of Findings

The research surrounding this compound indicates promising applications across several medical domains:

  • Inflammatory Bowel Diseases : Effective in reducing inflammation and structural damage.
  • Diabetic Retinopathy : Induces significant vasodilation in retinal vessels.
  • Thrombotic Events : Potentially reduces thrombus formation.

Mechanism of Action

Vapiprost hydrochloride exerts its effects by antagonizing the thromboxane A2 receptor. Thromboxane A2 is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits these processes, leading to reduced platelet aggregation and vasodilation. This mechanism makes it effective in treating cardiovascular and respiratory diseases .

Comparison with Similar Compounds

Table 1: Comparison of Vapiprost and Aspirin in Thrombus Inhibition

Parameter Vapiprost Hydrochloride Aspirin
Occlusion Time Prolongation (Dose) 0.3 mg/kg (IV) 30 mg/kg (PO)
Relative Efficacy >10-fold higher Baseline
PGI2 Preservation Yes No
Mechanism TXA2 Receptor Antagonist COX Inhibitor

Source:

Limitations

In hamster models, neither Vapiprost nor aspirin reduced small platelet aggregates, which contribute to cyclic flow reductions .

Comparative Analysis with GR144053 (GPIIb/IIIa Antagonist)

Mechanism of Action

GR144053 is a GPIIb/IIIa antagonist that prevents fibrinogen binding, the final common pathway for platelet aggregation. Unlike Vapiprost, which targets TXA2 signaling, GR144053 provides broad-spectrum inhibition of platelet aggregation .

Efficacy and Outcomes

In a hamster thrombosis model, GR144053 (10 mg/kg) completely inhibited platelet aggregation and reduced microaggregates, whereas Vapiprost and aspirin only showed partial, dose-dependent effects (Table 2) . However, GPIIb/IIIa inhibitors like GR144053 carry a higher bleeding risk, limiting their clinical utility compared to receptor-specific agents like Vapiprost.

Table 2: Antiplatelet Effects in Hamster Thrombosis Model

Parameter This compound Aspirin GR144053
Thrombus Inhibition Moderate Moderate High
Platelet Aggregation Dose-dependent Dose-dependent Complete
Microaggregate Reduction No No Significant
Cyclic Flow Reductions Exacerbated Exacerbated Reduced

Source:

Synergistic Effects with Thrombolytic Agents

Vapiprost enhances the efficacy of thrombolytic therapies. In rats, co-administration with tissue plasminogen activator (tPA) reduced reperfusion time by 40% and improved post-reperfusion blood flow compared to tPA alone . Long-term Vapiprost use (1 mg/kg/day for 7 days) also maintained arterial patency, suggesting a role in preventing reocclusion (Table 3).

Table 3: Synergism Between Vapiprost and tPA

Parameter tPA Alone tPA + Vapiprost
Reperfusion Time 60 min 36 min
Reperfusion Incidence 50% 85%
Arterial Blood Flow (Post-Reperfusion) Low High
Reocclusion Prevention Limited Significant

Source:

Biological Activity

Vapiprost hydrochloride, also known as GR 32191, is a potent thromboxane A2 receptor antagonist that has garnered attention for its various biological activities, particularly in the context of inflammatory diseases and platelet aggregation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Vapiprost functions primarily as a thromboxane A2 receptor blocker , inhibiting the effects of thromboxane A2 (TXA2), which is involved in platelet aggregation and vasoconstriction. By blocking this receptor, Vapiprost can reduce platelet aggregation and relax vascular smooth muscle, making it a candidate for treating thrombotic conditions and inflammatory diseases.

Inhibition of Platelet Aggregation

Research indicates that Vapiprost effectively inhibits secondary aggregation and ATP release in human platelets stimulated by various agonists. The potency of this inhibition is reflected in its pA2 value, which is approximately 8.3, indicating strong antagonistic activity against the thromboxane A2 receptor .

Parameter Value
pA2 (platelet aggregation)~8.3
Relaxation of vascular smooth musclepA2 = 7.9 - 10.3

Anti-Inflammatory Properties

Vapiprost has shown promise in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. Its efficacy was demonstrated in animal models where it inhibited dextran sulfate sodium (DSS)-induced colitis in mice. The results indicated a significant reduction in inflammation and structural damage to the colon compared to controls .

Case Study: DSS-Induced Colitis Model

In a study examining the effects of Vapiprost on DSS-induced colitis:

  • Experimental Setup : Mice were administered DSS to induce colitis, followed by treatment with Vapiprost.
  • Findings : Histological examination revealed that the degree of inflammation and structural damage in the colon was markedly less in the Vapiprost-treated group compared to the DSS-only group.
Group Inflammation Score Structural Damage
DSS OnlyHighSevere
DSS + VapiprostLowMild

Clinical Implications

The potential clinical applications of Vapiprost extend beyond IBD. Its ability to inhibit platelet aggregation suggests it could be beneficial for patients at risk of thrombotic events. Furthermore, its vasodilatory effects may provide therapeutic avenues for managing conditions characterized by vascular smooth muscle contraction.

Q & A

Q. What is the molecular mechanism of Vapiprost hydrochloride as a thromboxane receptor antagonist?

this compound inhibits thromboxane A2 (TXA2)-mediated platelet aggregation by competitively binding to thromboxane receptors. This antagonism disrupts TXA2 signaling, reducing vasoconstriction and thrombus formation. Methodologically, researchers should validate receptor binding affinity via radioligand displacement assays and measure inhibition of platelet aggregation using turbidimetric methods in platelet-rich plasma (PRP) .

Q. How is this compound differentiated from other antiplatelet agents like aspirin in preclinical studies?

Unlike aspirin (a cyclooxygenase inhibitor), Vapiprost directly blocks thromboxane receptors. Experimental designs should include comparative dose-response curves for thrombus inhibition. For example, in rat femoral artery occlusion models, Vapiprost showed 10-fold higher efficacy than aspirin in prolonging occlusion time. Researchers must standardize dosing intervals and administration routes (e.g., intravenous vs. oral) to ensure valid comparisons .

Q. What experimental models are suitable for studying this compound’s antithrombotic effects?

The photochemically induced femoral artery thrombosis model in rats is widely used. Key parameters include occlusion time, reperfusion success rate, and post-reperfusion blood flow. Advanced setups incorporate laser Doppler flowmetry to quantify vascular patency. For platelet microaggregate analysis, hamster models with cyclic flow reduction measurements are recommended .

Q. What are the CAS registry numbers for Vapiprost and its hydrochloride form?

  • Vapiprost: CAS 85505-64-2
  • This compound: CAS 87248-13-3 These identifiers are critical for chemical sourcing and literature searches. Researchers should cross-reference these with authoritative databases like PubChem or SciFinder to verify purity and synthesis protocols .

Advanced Research Questions

Q. How can contradictions in efficacy data between Vapiprost and GPIIb/IIIa antagonists (e.g., GR144053) be resolved?

GR144053, a GPIIb/IIIa antagonist, outperforms Vapiprost in inhibiting platelet microaggregates and cyclic flow reductions. To reconcile these findings, researchers should analyze model-specific variables:

  • Species differences : Hamsters (used for GR144053) vs. rats (for Vapiprost).
  • Endpoint selection : Occlusion time vs. microaggregate count.
  • Dose equivalence : Normalize doses to receptor occupancy levels. Statistical tools like ANOVA with post-hoc tests can identify confounding factors .

Q. What methodologies optimize combination therapy with Vapiprost and tissue-type plasminogen activator (tPA)?

Co-administration of Vapiprost (0.3 mg/kg IV) before tPA infusion (100 µg/kg/min) enhances reperfusion rates by 40% in rat models. Key steps:

  • Administer Vapiprost 10 minutes prior to tPA to preempt receptor activation.
  • Monitor arterial blood flow via Doppler for 24 hours post-reperfusion.
  • For long-term patency, oral Vapiprost (1.0 mg/kg/day) for 7 days post-tPA improves vascular stability. Include saline controls to isolate drug effects .

Q. How should researchers address variability in platelet aggregation assays for Vapiprost?

Variability arises from PRP preparation (centrifugation speed, anticoagulant choice) and agonist selection (e.g., collagen vs. ADP). Mitigation strategies:

  • Standardize PRP platelet counts (150–300 × 10³/µL).
  • Use TXA2 mimetics like U46619 as agonists for receptor-specific responses.
  • Validate assays with internal controls (e.g., known TXA2 inhibitors) .

Q. Table 1: Key Parameters in Vapiprost-TPA Combination Studies

ParameterValue/DescriptionReference
Vapiprost IV dose0.3 mg/kg
tPA infusion rate100 µg/kg/min for 30 min
Reperfusion success rate85% (vs. 45% with tPA alone)
Post-treatment protocolOral Vapiprost (1.0 mg/kg/day) for 7 days

Q. Table 2: Comparison of Antiplatelet Agents

AgentTargetModel SpeciesKey Efficacy Metric
VapiprostThromboxane receptorRatOcclusion time prolongation
AspirinCyclooxygenaseRatModerate thrombus reduction
GR144053GPIIb/IIIaHamsterMicroaggregate inhibition

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapiprost Hydrochloride
Reactant of Route 2
Vapiprost Hydrochloride

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